Dimethyl methylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[methoxy(methyl)phosphoryl]oxymethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-5-7(3,4)6-2/h1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONWDASPFIQPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
| Record name | DIMETHYL METHYLPHOSPHONATE | |
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DSSTOX Substance ID |
DTXSID0020494 | |
| Record name | Dimethyl methylphosphonate | |
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Molecular Weight |
124.08 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl methylphosphonate is a clear colorless liquid with a pleasant odor. (NTP, 1992), Liquid, Colorless liquid; [Merck Index] Pleasant odor; [CAMEO] | |
| Record name | DIMETHYL METHYLPHOSPHONATE | |
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| Record name | Phosphonic acid, P-methyl-, dimethyl ester | |
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| Record name | Dimethyl methylphosphonate | |
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Boiling Point |
358 °F at 760 mmHg (NTP, 1992), 181 °C; 79.5 °C at 20 mm Hg | |
| Record name | DIMETHYL METHYLPHOSPHONATE | |
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| Record name | DIMETHYL METHYLPHOSPHONATE | |
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Flash Point |
110 °F (NTP, 1992) | |
| Record name | DIMETHYL METHYLPHOSPHONATE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol, ether, benzene, acetone, carbon tetrachloride; insoluble in heavy mineral oil, Soluble in ethanol, ether, Miscible in water | |
| Record name | DIMETHYL METHYLPHOSPHONATE | |
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Density |
1.1596 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1507 g/cu m at 20 °C | |
| Record name | DIMETHYL METHYLPHOSPHONATE | |
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Vapor Pressure |
1.2 mmHg at 77 °F (NTP, 1992), 1.2 [mmHg], 0.962 mm Hg at 25 °C | |
| Record name | DIMETHYL METHYLPHOSPHONATE | |
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| Record name | Dimethyl methylphosphonate | |
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Color/Form |
Colorless liquid | |
CAS No. |
756-79-6 | |
| Record name | DIMETHYL METHYLPHOSPHONATE | |
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| Record name | Dimethyl methylphosphonate | |
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| Record name | Phosphonic acid, P-methyl-, dimethyl ester | |
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Melting Point |
<50 °C | |
| Record name | DIMETHYL METHYLPHOSPHONATE | |
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Synthesis Methodologies and Advanced Reaction Pathways for Dimethyl Methylphosphonate
Michaelis-Arbuzov Rearrangement in DMMP Synthesis
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry and a principal method for synthesizing DMMP. nih.gov This reaction typically involves the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an alkyl halide, like methyl iodide, to yield a dialkyl alkylphosphonate. nih.govnih.gov The fundamental mechanism proceeds through the nucleophilic attack of the phosphorus atom in the phosphite on the alkyl halide, forming a quasi-phosphonium intermediate which then rearranges to the final phosphonate (B1237965) product. nih.gov
Catalyst Systems in Michaelis-Arbuzov Synthesis
The efficiency and conditions of the Michaelis-Arbuzov reaction for DMMP synthesis can be significantly influenced by the use of catalysts. A variety of catalytic systems have been investigated to enhance reaction rates and yields.
Benzenesulfonic Acid and its Derivatives: Benzenesulfonic acid compounds can act as Lewis acid catalysts in the rearrangement of trimethyl phosphite. google.com These catalysts are advantageous due to their low cost and reduced toxicity. google.com The reaction can also be synergistically catalyzed by methyl benzenesulfonate, which can be formed in situ through transesterification. google.com For optimal results, anhydrous forms of these catalysts are recommended to prevent hydrolysis of the starting material. google.com
Iodine: Catalytic amounts of iodine have been shown to be effective in promoting the Michaelis-Arbuzov reaction. For instance, using 0.1 mol% of iodine and refluxing for 24 hours can lead to a near-quantitative yield of DMMP (99%). nih.gov
Lewis Acids: Various Lewis acids are employed to catalyze the synthesis of DMMP. Trimethylsilyl (B98337) bromide (TMS-Br) has been used as a promoter, enhancing reaction efficiency. nih.gov Another example is the use of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), where a 5 mol% concentration in chloroform (B151607) at 60°C for 18 hours resulted in a 98% yield. nih.gov Silica-supported cerium(III) chloride (CeCl3·7H2O-SiO2) has also been explored as a heterogeneous catalyst, demonstrating high yields under solvent-free conditions. scholarsresearchlibrary.com
Optimization of Reaction Parameters
To maximize the efficiency of DMMP synthesis via the Michaelis-Arbuzov rearrangement, careful optimization of reaction parameters is crucial. Key variables include temperature, reaction time, and catalyst dosage.
One study demonstrated that when using a specific novel catalyst, a reaction temperature higher than 180°C, a catalyst dosage of 12 wt%, and a reaction time of approximately 13 hours resulted in the highest yield of 78 wt%. researchgate.netscientific.net Another approach involves using pressurized heating to increase the boiling point of trimethyl phosphite, which is only 110°C at normal pressure. google.com This allows the reaction to be carried out at a higher temperature, significantly shortening the reaction time from 24-48 hours to a much shorter duration while achieving a conversion rate of over 99%. google.com
The choice of solvent and reaction conditions also plays a significant role. For instance, the reaction of trimethyl phosphite with methyl iodide in toluene (B28343) under reflux for about 6 hours has been reported. nih.gov Microwave-assisted synthesis has also been explored as a method to improve reaction efficiency, sometimes even in the absence of a solvent. nih.gov
Table 1: Optimization of Michaelis-Arbuzov Reaction for DMMP Synthesis
| Catalyst | Temperature (°C) | Time (h) | Catalyst Dosage | Yield (%) | Reference |
|---|---|---|---|---|---|
| Novel Catalyst | >180 | ~13 | 12 wt% | 78 | researchgate.netscientific.net |
| Iodine | Reflux | 24 | 0.1 mol% | 99 | nih.gov |
| TMSOTf | 60 | 18 | 5 mol% | 98 | nih.gov |
| TMS-Br | 100 | 3 | 5% | 91 | nih.gov |
| Pressurized Heating | Increased | Shorter | 1-10 mol% | >93 | google.com |
Yield Optimization and Purity Enhancement Strategies
Achieving high yield and purity is a primary goal in the synthesis of DMMP. Several strategies have been developed to optimize these outcomes.
Using catalytic amounts of promoters like trimethylsilyl bromide (TMS-Br) instead of stoichiometric amounts of methyl iodide can significantly improve the atom economy and yield. nih.gov One study reported an increase in atom economy from 47% to 94% and a 91% yield of DMMP with this method. nih.gov
Alternative Synthetic Routes to DMMP
While the Michaelis-Arbuzov rearrangement is a dominant method, alternative synthetic pathways to DMMP exist, offering different advantages and disadvantages in terms of starting materials, reaction conditions, and byproducts.
Direct Esterification of Methylphosphonic Acid
DMMP can be synthesized through the direct esterification of methylphosphonic acid with methanol (B129727). nih.gov This reaction is typically acid-catalyzed. nih.gov Research has shown that this esterification can be accomplished in a short time at room temperature with high yields. For example, using silica (B1680970) chloride as a catalyst, an 89% yield was achieved in 20 minutes. nih.gov Similarly, employing immobilized p-toluenesulfonic acid (p-TsOH) on Celite resulted in an 87% yield in just 15 minutes. nih.gov A significant advantage of this route is that the only byproduct generated is water, making it a more environmentally friendly option. nih.gov
Reaction of Methylphosphonic Dichloride with Alcohols
Another alternative involves the reaction of methylphosphonic dichloride with an alcohol, such as methanol, in the presence of a base or on a solid support. nih.govmurdoch.edu.au This method can be performed at ambient temperature. murdoch.edu.au One study reported a 95% yield of DMMP when the reaction was carried out in the presence of neutral alumina (B75360) without a solvent for 20 minutes. nih.gov The conversion of methylphosphonyl dichloride to DMMP using primary alcohols like methanol can be rapid, with the product detected within 10 minutes. murdoch.edu.au However, a drawback of this method is the generation of two equivalents of hydrochloric acid (HCl) for each equivalent of DMMP produced, which needs to be neutralized or managed. nih.gov
Table 2: Comparison of Alternative Synthetic Routes to DMMP
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|---|
| Direct Esterification | Methylphosphonic Acid, Methanol | Silica Chloride, Room Temp, 20 min | 89 | Water | nih.gov |
| Direct Esterification | Methylphosphonic Acid, Methanol | p-TsOH on Celite, Room Temp, 15 min | 87 | Water | nih.gov |
| Reaction with Dichloride | Methylphosphonic Dichloride, Methanol | Neutral Alumina, Room Temp, 20 min | 95 | Hydrochloric Acid | nih.gov |
Polymer-Bound Triphenylphosphine (B44618) Reaction
A notable method for the synthesis of phosphonates involves the use of polymer-bound triphenylphosphine. This heterogeneous reagent has been effectively utilized as a dehydrating agent in the esterification of alkylphosphonic acids to produce compounds like DMMP. researchgate.net The core advantage of this approach lies in its simplified purification process; the polymer-supported triphenylphosphine oxide byproduct can be easily removed by filtration, facilitating the isolation of the desired product. researchgate.net
In a specific application for synthesizing O,O'-Dimethyl methylphosphonate (B1257008), the reaction demonstrates high efficiency. Research findings indicate that the polymer-bound triphenylphosphine reaction can achieve a yield of 85% for DMMP. nih.govrsc.org However, this particular methodology involves the use of 2 equivalents of iodine and imidazole (B134444) as reactants. nih.gov While effective, the use of these reagents reduces the atom economy to 77.5% and generates 2 equivalents of imidazolium (B1220033) iodide as waste. nih.gov Furthermore, this reaction is often conducted in dichloromethane (B109758), a volatile and hazardous solvent. nih.gov
The effectiveness of such Wittig-type reactions can be influenced by the physical properties of the polymer support. For instance, studies on related reactions have shown that the degree of polymer cross-linking can impact chemical yields, with 2% crosslinked polymers sometimes producing higher yields than more heavily crosslinked variants. rsc.org The byproducts, such as polymer-bound phosphine (B1218219) oxides, can be regenerated back to the active phosphine form using reducing agents like trichlorosilane, allowing for the reuse of the reagent. researchgate.net
Green Chemistry Principles in DMMP Synthesis
The synthesis of DMMP is increasingly being viewed through the lens of green chemistry, which emphasizes the reduction of environmental impact by improving efficiency, minimizing waste, and using safer materials.
Catalyst Recyclability and Environmental Impact Mitigation
A key aspect of green synthesis is the development and use of recyclable catalysts that reduce waste and improve the economic viability of a process.
In the context of phosphonate synthesis, several recyclable catalytic systems have been developed. For instance, a highly efficient and recyclable molybdate (B1676688) sulfuric acid (MSA) solid catalyst has been used for the synthesis of DMMP derivatives. rsc.org This method offers advantages such as high product yields in short reaction times, easy isolation of products, and the ability to reuse the catalyst, all while being conducted under environmentally benign solvent-free conditions. rsc.org
Another approach involves the use of benzenesulfonic acid-type catalysts for the rearrangement reaction of trimethyl phosphite to DMMP. google.com This method is noted for its use of an inexpensive and recyclable catalyst, leading to high yields (over 93%) and purity (over 99%). google.com The distillation residue, which contains the catalyst, can be recycled for subsequent batches, significantly reducing pollution and waste. google.com The optimization of such reactions under solvent-free conditions has been shown to be effective. rsc.org
Table 1: Comparison of Recyclable Catalysts in Phosphonate Synthesis
| Catalyst System | Key Advantages | Reaction Conditions | Reference |
|---|---|---|---|
| Molybdate Sulfuric Acid (MSA) | High efficiency, Recyclable, High yields | Solvent-free, Microwave irradiation | rsc.org |
| Benzenesulfonic Acid | Inexpensive, Recyclable, High purity product | Pressurized heating, Inert atmosphere | google.com |
Minimizing Hazardous Solvent Use and Waste Generation
Reducing the reliance on hazardous organic solvents and minimizing the production of waste are fundamental goals of green chemistry.
The polymer-bound triphenylphosphine reaction, while efficient, highlights some of these challenges. The use of volatile and hazardous solvents like dichloromethane is a significant drawback from an environmental and safety perspective. nih.gov Moreover, the reaction generates a stoichiometric amount of imidazolium iodide waste, which requires proper disposal. nih.gov
In contrast, significant progress has been made in developing solvent-free reaction conditions for phosphonate synthesis. rsc.org Microwave-assisted, solvent-free syntheses have been shown to dramatically reduce reaction times and eliminate the need for hazardous solvents. rsc.org For example, the Kabachnik–Fields reaction, a common method for preparing α-aminophosphonates, has been optimized under solvent-free conditions, achieving high yields in minutes. rsc.org Similarly, the synthesis of DMMP derivatives using a recyclable molybdate sulfuric acid catalyst is performed without any solvent, showcasing a greener alternative. rsc.org
The choice of reactants and catalysts also plays a crucial role in waste reduction. The Michaelis-Arbuzov rearrangement, a classic route to DMMP, traditionally generates one equivalent of methyl iodide byproduct for each equivalent of product, resulting in a low atom economy of about 47%. nih.gov Greener variations of this reaction have been developed using catalytic amounts of iodine or a Lewis acid, significantly improving efficiency and reducing waste. nih.gov
Advanced Spectroscopic and Analytical Characterization of Dmmp and Its Transformational Products
Chromatographic Techniques for DMMP Analysis
Chromatographic methods are fundamental for separating DMMP from complex matrices and identifying its various metabolites and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for DMMP and Metabolite Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the detection and identification of DMMP and its related compounds. accscience.commanuscriptlink.com It offers high sensitivity and specificity, making it suitable for analyzing trace levels of these substances in various samples, including gaseous and liquid phases. manuscriptlink.comnih.gov The method involves separating volatile compounds in a gas chromatograph followed by detection and identification using a mass spectrometer. youtube.com
In the analysis of DMMP, GC-MS can effectively identify the parent compound and its metabolites. nih.gov For instance, research has demonstrated the use of GC-MS to identify trace organic impurities in commercial DMMP samples, providing valuable forensic information. nih.gov The technique has been successfully applied in proficiency tests for the Organisation for the Prohibition of Chemical Weapons (OPCW), showcasing its reliability for monitoring and verification purposes. accscience.com The development of methods like static headspace GC-MS allows for the rapid quantification of DMMP from materials like activated carbon. researchgate.net Furthermore, derivatization techniques can be employed to analyze thermally unstable metabolites, such as the DMMP carbanion, by converting them into more volatile and stable compounds suitable for GC analysis. nih.gov
Key findings from GC-MS studies include the establishment of methods with low limits of detection (LOD), often in the parts-per-billion (ppb) or even lower range. accscience.commdpi.com For example, a validated method for DMMP in water samples reported an LOD of 0.0167 ppm. accscience.com The mass spectrum of DMMP typically shows characteristic fragment ions that aid in its definitive identification. mdpi.com
Table 1: Selected GC-MS Applications for DMMP Analysis
| Application | Sample Matrix | Key Findings & Performance Metrics |
| Method Validation for OPCW Proficiency Testing | Water | Linearity (R² = 0.9998), LOD: 0.0167 ppm, Recovery: 95.7%–97.3% accscience.com |
| Impurity Profiling | Commercial DMMP | Identification of 29 trace impurities for forensic analysis nih.gov |
| Analysis of Gaseous Samples | Gaseous (Nitrogen) | Method detection limit of 0.331 ng/ml for injected standards nih.gov |
| Quantification from Activated Carbon | Activated Carbon | Linear dynamic range of 2.48–620 g DMMP/kg carbon researchgate.net |
| Analysis of Thermally Unstable Carbanion | Reaction Mixture | Successful derivatization to DMMPA-TMS for GC analysis nih.gov |
High-Performance Liquid Chromatography (HPLC) for Fractionation and Separation
High-performance liquid chromatography (HPLC) is another essential technique for the analysis of DMMP and its transformation products, particularly for separating non-volatile or thermally labile compounds that are not amenable to GC analysis. mdpi.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov
While less common than GC-MS for the direct analysis of DMMP itself, HPLC is valuable for fractionating complex mixtures containing DMMP metabolites. cdc.gov For instance, reversed-phase HPLC can be used to separate molecular species of dimethylphosphatidate, a related compound, after derivatization. nih.gov The development of ultrahigh-performance liquid chromatography (UHPLC) has further enhanced the separation efficiency and speed of analysis for organophosphorus compounds. nih.gov Different types of HPLC columns, such as octadecyl and phenyl columns, can be employed to achieve optimal separation based on the specific properties of the analytes. nih.gov
Spectroscopic Methods for Molecular Characterization
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic states of DMMP and its degradation products, which is critical for understanding its adsorption and decomposition mechanisms on various surfaces.
Fourier Transform Infrared (FTIR) Spectroscopy for Adsorption and Decomposition Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the adsorption and decomposition of DMMP on various materials. nih.govucr.edu This technique probes the vibrational modes of molecules, providing a "fingerprint" that can be used to identify functional groups and track changes in chemical bonding during reactions. aip.org
FTIR studies have revealed that DMMP can adsorb onto surfaces both molecularly, through interactions like hydrogen bonding, and reactively, through interactions with surface sites. nih.gov For example, on titanium dioxide (TiO2), DMMP has been shown to undergo reactive adsorption followed by photocatalytic oxidation. nih.gov The decomposition of DMMP on metal oxides often involves the cleavage of P-OCH3 bonds, leading to the formation of surface-bound methoxy (B1213986) species and methyl methylphosphonate (B1257008) (MMP). nih.govrsc.org Gas-phase analysis using FTIR can detect the evolution of decomposition products such as methanol (B129727), carbon dioxide, and formaldehyde (B43269). ucr.edunih.gov
Table 2: Key FTIR Observations in DMMP Decomposition Studies
| Surface/Material | Observed DMMP Interaction | Key Decomposition Products Identified by FTIR |
| Anatase TiO₂ | Reactive adsorption and photocatalytic oxidation nih.gov | Methanol, Methyl methylphosphonate (MMP), CO₂, Formates nih.gov |
| Nanoparticulate TiO₂ | Molecular and reactive adsorption nih.gov | Strongly bound, nonvolatile phosphorus compounds nih.gov |
| Zinc Oxide (ZnO) | Adsorption and decomposition ucr.edu | Methanol ucr.edu |
| Zirconium Hydroxide | Adsorption and decomposition nih.gov | Surface methoxy species nih.gov |
| Glass Fibre Reinforced Nylon 6 | Weak interaction ffi.no | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ³¹P NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including DMMP and its transformation products. nih.govslideshare.net ¹H NMR provides information about the hydrogen atoms in a molecule, while ³¹P NMR is particularly useful for organophosphorus compounds, as it directly probes the phosphorus nucleus. jeol.com
In the analysis of DMMP, the ¹H NMR spectrum shows distinct signals for the methyl protons attached to the phosphorus atom and the methoxy protons. chemicalbook.com The ³¹P NMR spectrum of DMMP exhibits a characteristic chemical shift that confirms the presence of the phosphonate (B1237965) group. nih.govsmolecule.com Two-dimensional (2D) NMR techniques, such as ¹H-³¹P Heteronuclear Single Quantum Correlation (HSQC), can be used to establish connectivity between the phosphorus atom and the protons in the molecule, providing definitive structural assignment. scirp.org NMR is frequently used to confirm the structure of synthesized DMMP and to identify its metabolites and degradation products in solution. cdc.govscirp.org
Table 3: Characteristic NMR Data for Dimethyl Methylphosphonate (DMMP)
| Nucleus | Chemical Shift (ppm) | Coupling Information |
| ¹H (CH₃-P) | ~1.49 | Doublet, ²JP-H ≈ 17.56 Hz scirp.org |
| ¹H (CH₃O-P) | ~3.61 | Doublet, ³JP-H ≈ 10.84 Hz scirp.org |
| ³¹P | ~38.40 | - |
X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption and Decomposition States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. scispace.com It is particularly valuable for studying the adsorption and decomposition of DMMP on solid catalysts and sorbents. researchgate.net
XPS studies have been instrumental in elucidating the interaction of DMMP with various metal oxide surfaces. osti.govescholarship.org By analyzing the core-level spectra of elements like phosphorus (P 2p), carbon (C 1s), and oxygen (O 1s), researchers can identify the chemical species present on the surface. For example, shifts in the P 2p binding energy can distinguish between molecularly adsorbed DMMP and its decomposition products, such as methyl methylphosphonate (MMP) or other phosphate (B84403) species. jh.eduacs.org Studies on materials like zirconium oxide and copper oxide clusters have shown that DMMP can undergo dissociative adsorption at room temperature, with further decomposition occurring at elevated temperatures. jh.eduacs.org The presence of surface defects, such as oxygen vacancies, has been shown to enhance the adsorption and decomposition of DMMP. osti.gov
Table 4: Representative XPS Findings for DMMP on Different Surfaces
| Surface | DMMP Adsorption State at Room Temperature | Key Decomposition Observations from XPS |
| (ZrO₂)₃ Clusters on HOPG | Dissociative adsorption (P-OCH₃ bond scission) jh.edu | Further decomposition with increasing temperature above 473 K jh.edu |
| Cu₁₀₀ Clusters | Complete and reductive decomposition to atomic phosphorus acs.org | - |
| (CuO)₈₀ Clusters | Dissociative adsorption to methyl methylphosphonate (MMP) acs.org | Further decomposition at higher temperatures acs.org |
| Cu₄/TiO₂(110) | Highly active decomposition, forming reduced P-species acs.orgnih.gov | Presence of K atoms promotes removal of residual P-species at >600 K acs.orgnih.gov |
| MoO₃ | Weak interaction, enhanced by oxygen vacancies and hydroxyl groups scispace.comosti.gov | Formation of methanol proposed through pathways requiring surface protons osti.gov |
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) in Catalytic Studies
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful in-situ technique for investigating the surface chemistry of catalysts during the decomposition of this compound (DMMP). It provides detailed information about the adsorption of DMMP on catalyst surfaces, the formation of intermediate species, and the final decomposition products.
Studies on various metal oxide catalysts have utilized DRIFTS to elucidate the reaction mechanisms. For instance, when DMMP interacts with catalysts like CeO₂, CuO/CeO₂, and CuO/ZrO₂, DRIFTS spectra reveal changes in the vibrational modes of DMMP's chemical bonds. The molecular structure of DMMP contains key bonds such as P=O, P–O–C, P–CH₃, and O–CH₃, which have characteristic infrared absorption peaks. The adsorption of DMMP onto a catalyst surface, typically through the P=O group, often results in a red shift of the corresponding vibrational peak.
As the temperature is increased during catalytic decomposition, DRIFTS allows for the real-time tracking of surface species. On CuO/ZrO₂ catalysts, vibrational peaks corresponding to the O–CH₃ and P–CH₃ groups of DMMP are observed to decrease and eventually disappear at higher temperatures, indicating the cleavage of these bonds. For example, on a 10%Cu/Zr catalyst, the peaks for methoxy groups (νs(O–CH₃) and νa(O–CH₃)) vanish by 400 °C. Concurrently, new peaks emerge, signifying the formation of intermediate products like formate (B1220265) species and various phosphorus-containing compounds on the catalyst surface.
Analysis of DMMP decomposition on CuO/CeO₂ catalysts shows that the catalyst's composition significantly influences the surface products. In-situ DRIFTS helps to identify the evolution of species such as methyl phosphonates and phosphates (PO₄³⁻) at different temperatures, providing insight into the reaction pathway and how bimetallic synergism enhances catalytic performance. Similarly, DRIFTS has been employed to study the photochemically assisted oxidation of adsorbed DMMP on TiO₂, tracking the stepwise degradation to methylphosphonic acid and ultimately to inorganic phosphate (PO₄³⁻), water, and carbon dioxide.
Table 1: Key Infrared Vibrational Peaks Observed in DRIFTS Studies of DMMP Decomposition
| Wave Number (cm⁻¹) | Assignment | Observation during Decomposition | Reference |
| ~2994 / ~2928 | ν(P–CH₃) antisymmetric/symmetric stretching | Intensity decreases with increasing temperature, indicating P-C bond cleavage. | |
| ~2810 | ν(C–H) of OCH₃ bonded to a metal center | Appears upon adsorption on active sites. | |
| ~1648 | ν(C=O) of carbonate species | Diminishes as temperature increases. | |
| ~1314 | δ(P–CH₃) deformation | Shifts to lower wavenumbers (e.g., 1308 cm⁻¹) upon adsorption. | |
| ~1275 | ν(P=O) stretching | Often shows a red shift upon adsorption to catalyst surface. | |
| ~1096 | P-O-C stretching | Intensity decreases, indicating P-O-C bond cleavage. | |
| ~1050 | ν(P–O–C) stretching | A key indicator of the presence of DMMP that diminishes during decomposition. |
Hyperspectral Imaging for Standoff Detection and Surface Analysis
Hyperspectral imaging is a sophisticated standoff detection technique that has been successfully applied to the analysis of surfaces contaminated with DMMP. This method allows for the near-real-time surveying of large areas, offering a significant advantage over traditional point-sampling methods. The technique has been demonstrated for identifying DMMP on various building materials, including stainless steel and laminate, from a distance.
The principle of detection relies on identifying the characteristic absorbance bands of DMMP in the long-wave infrared region. Two primary spectral features are associated with DMMP: the phosphorus-oxygen double bond (P=O) stretch at approximately 1275 cm⁻¹ and the phosphorus-oxygen-carbon (P-O-C) bond stretch around 1050 cm⁻¹. The intensity of these absorbance bands shows a linear relationship (r² = 0.93) with the surface concentration of DMMP.
To distinguish contaminated areas from clean surfaces, a spectral contrast angle technique is often employed. In a study involving stainless steel, uncontaminated surfaces exhibited large, uniformly distributed contrast angles of 45°-55°, whereas regions contaminated with DMMP showed much smaller spectral contrast angles of less than 20°. A clear boundary could be identified between the clean and contaminated sections. On laminate surfaces, the contaminated regions showed contrast angles of less than 25°. This research was the first to demonstrate the use of a Telops longwave infrared hyperspectral imager to positively locate DMMP on both reflective and non-reflective surfaces. Further studies have used wavelength-tunable quantum cascade lasers for standoff detection, identifying DMMP on reflective substrates from a distance of 50 cm.
Table 2: Hyperspectral Imaging Detection of DMMP on Various Surfaces
| Surface Material | Detection Principle | Key Findings | Reference |
| Stainless Steel | Active illumination, absorbance bands, and spectral contrast angle. | P=O (~1275 cm⁻¹) and P-O-C (~1050 cm⁻¹) bands detected. Contaminated areas showed contrast angles < 20°, while clean areas were > 40°. | |
| Laminate | Active illumination, absorbance bands, and spectral contrast angle. | P=O and P-O-C bands detected. Contaminated regions exhibited contrast angles < 25°. | |
| Cement | Hyperspectral unmixing algorithms. | Successfully detected and identified DMMP even in spots with multiple chemical contaminants. | |
| Reflective Substrate | Diffuse reflection spectra using a quantum cascade laser. | Identified DMMP from a 50 cm distance; could distinguish it in a 1:1 mixture with diethyl phthalate (B1215562) (DEP). |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. While detailed TGA curve data for pure DMMP is not extensively published in the reviewed literature, the technique is frequently mentioned as part of the broader characterization of catalysts used for DMMP decomposition. In this context, TGA is employed to assess the thermal stability of the catalytic materials themselves and to analyze the amount of coke or non-volatile decomposition products deposited on the catalyst after a reaction, which leads to deactivation.
Temperature Programmed Desorption (TPD) and Temperature Programmed Reaction (TPR) for Decomposition Product Analysis
Temperature Programmed Desorption (TPD) and Temperature Programmed Reaction (TPR) are essential techniques for identifying the gaseous products evolved during the thermal decomposition of DMMP on catalytically active surfaces. These methods involve adsorbing DMMP onto a material and then heating it at a controlled rate, while a mass spectrometer or other detector analyzes the molecules that desorb into the gas phase.
Studies on various surfaces reveal that the decomposition pathway and product distribution are highly dependent on the substrate material. On a rutile TiO₂(110) surface, TPD experiments show that while most DMMP desorbs molecularly, a small fraction decomposes to produce methanol and formaldehyde at around 650 K. The amount of these products corresponds closely to the concentration of oxygen vacancy sites on the TiO₂ surface, highlighting their role in the decomposition process.
On more reactive surfaces, the decomposition is more extensive. For DMMP on size-selected (ZrO₂)₃ clusters, TPD/R experiments identified methanol as the major product, desorbing via two pathways with peaks centered around 410 K and 575 K. Minor products, dimethyl ether and formaldehyde, were also observed with desorption peaks at approximately 560 K and 620 K, respectively.
Studies comparing metallic copper (Cu₁₀₀) and cupric oxide ((CuO)₈₀) clusters showed that methanol, formaldehyde, and methane (B114726) are the three most significant gaseous decomposition products on both surfaces. Methanol and formaldehyde evolving at lower temperatures are attributed to the decomposition of surface methoxy species, while products evolving at higher temperatures are linked to the further breakdown of phosphorus-containing surface species. On Fe₃O₄(111) films, TPR experiments show that DMMP decomposes to methanol, formaldehyde, and dimethyl ether below 750 K, with CO and CO₂ forming at higher temperatures (~870 K).
Table 3: Gaseous Decomposition Products of DMMP Identified by TPD/TPR on Various Surfaces
| Surface/Catalyst | Major Gaseous Products | Minor Gaseous Products | Desorption Peak Temperature(s) (K) | Reference |
| Rutile TiO₂(110) | Molecular DMMP, Methanol, Formaldehyde | - | ~650 (for products) | |
| (ZrO₂)₃ Clusters | Methanol | Dimethyl ether, Formaldehyde | ~410, ~575 (Methanol); ~560 (Dimethyl ether); ~620 (Formaldehyde) | |
| (MoO₃)₃ Clusters | Methanol, Intact DMMP | - | ~473 (Methanol) | |
| Fe₃O₄(111) Film | Methanol, Formaldehyde | Dimethyl ether, CO, CO₂ | < 750 (Methanol, Formaldehyde, Dimethyl ether); ~870 (CO, CO₂) | |
| Pt clusters on TiO₂ | CO, H₂ | Methyl, Methane | Not specified | |
| Au clusters on TiO₂ | CO, H₂ | Methane, Methyl | Not specified | |
| Cu₁₀₀ and (CuO)₈₀ Clusters | Methanol, Formaldehyde, Methane | - | Not specified |
Temperature Programmed Oxidation (TPO) for Catalytic Degradation Assessment
Temperature Programmed Oxidation (TPO) is a technique used to study the oxidation of species adsorbed on a catalyst's surface. In the context of DMMP, TPO is valuable for assessing the performance of catalysts designed for its complete oxidative degradation. The method typically involves adsorbing DMMP onto the catalyst, followed by heating in a controlled flow of an oxidizing gas (like air or oxygen). The effluent gas is analyzed, often by mass spectrometry, to detect the products of oxidation, primarily carbon dioxide (CO₂) and water. The temperature at which CO₂ evolves indicates the catalyst's efficiency in mineralizing the organic components of the DMMP molecule. This technique helps in evaluating the catalyst's ability to break not only the P-O-C bonds but also the more resilient P-C bond, leading to complete destruction of the molecule. While mentioned as a characterization technique for catalysts like CuO/CeO₂, specific TPO data for DMMP degradation is not detailed in the provided search results.
Advanced Sensor Technologies for DMMP Detection
The sensitive and selective detection of DMMP is a significant area of research, leading to the development of various advanced sensor technologies. These sensors often utilize nanomaterials to enhance performance, offering low detection limits and rapid response times.
Chemiresistors are a prominent class of sensors that measure the change in electrical resistance of a sensing material upon exposure to a target analyte. Graphene-based chemiresistors have been functionalized with N-substituted triphenylene, achieving a high sensitivity of 1.3 ppm for DMMP. This high sensitivity and selectivity are attributed to strong hydrogen bonding interactions and a hole-doping effect that increases binding affinity to the electron-donating DMMP. Other materials, such as single-walled carbon nanotubes (SWCNTs) wrapped with modified poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, can detect DMMP at concentrations as low as 5 ppm. Shape-controlled polyaniline (PANI) nanofibers have also been used to create chemiresistive sensors with a very low minimum detection level (MDL) of 5 ppb. Two-dimensional tungsten diselenide (WSe₂) nanosheets have demonstrated detection of 10 ppm DMMP with a theoretical detection limit of 122 ppb.
Mass-sensitive sensors , such as those based on Surface Acoustic Wave (SAW) and Quartz Crystal Microbalance (QCM) devices, are another major category. SAW sensors convert the mass loading from adsorbed gas molecules into a frequency shift. High-frequency (433 MHz) SAW resonators coated with zinc oxide (ZnO) films show a significant frequency shift upon DMMP exposure, with minimal cross-sensitivity to common volatile organic compounds (VOCs). A novel passive, wireless SAW sensor operating at 433 MHz uses a fluoroalcohol polysiloxane (SXFA) coating to detect DMMP, offering resilience to a wide range of temperatures and humidity. By combining reduced graphene oxide (rGO) and tin disulfide (SnS₂) as the sensing layer and using UV activation, a SAW sensor achieved a very low detection limit of 50 ppb.
Bulk Acoustic Wave (BAW) resonators represent an emerging technology. A solid-mounted film bulk acoustic resonator functionalized with hexafluoroisopropanol (HFiP)-modified carbon nanotubes has been developed for highly sensitive and selective DMMP detection. By using a virtual sensor array (VSA) design and applying linear discriminant analysis (LDA), this system can effectively differentiate DMMP from other interfering VOCs.
Table 4: Comparison of Advanced Sensor Technologies for DMMP Detection
| Sensor Type | Sensing Material | Detection Limit | Key Features | Reference(s) |
| Chemiresistor | Graphene with N-substituted triphenylene | 1.3 ppm | High selectivity due to hydrogen bonding and hole-doping. | |
| Chemiresistor | PEDOT-derivative wrapped SWCNTs | 5 ppm (in N₂) | Effective in both nitrogen and air environments. | |
| Chemiresistor | Polyaniline (PANI) nanofibers | 5 ppb | Performance depends on nanomaterial morphology. | |
| Chemiresistor | 2D Tungsten Diselenide (WSe₂) nanosheets | 122 ppb (theoretical) | Room temperature operation, fast response time (100 s). | |
| Surface Acoustic Wave (SAW) | Zinc Oxide (ZnO) film | Not specified (52 kHz shift) | High frequency (433 MHz), low cross-sensitivity. | |
| Surface Acoustic Wave (SAW) | Fluoroalcohol polysiloxane (SXFA) | Not specified | Passive, wireless operation, stable across wide temperature/humidity range. | |
| Surface Acoustic Wave (SAW) | rGO-SnS₂ nanocomposite | 50 ppb | UV-activated for enhanced room-temperature performance. | |
| Surface Acoustic Wave (SAW) | Porous Graphene/PVDF | Not specified (~1.4 kHz/ppm sensitivity) | Fast response (<4.5 s) and recovery (<5.8 s) times. | |
| Bulk Acoustic Wave (BAW) | HFiP-functionalized CNTs | Not specified | Virtual sensor array design improves differentiation from interferents. |
Quartz Crystal Microbalance (QCM) Sensors
Quartz Crystal Microbalance (QCM) sensors are highly sensitive mass-sensing devices that measure changes in frequency of a quartz crystal resonator upon adsorption of analyte molecules. The core of a QCM sensor is a thin piezoelectric quartz disc that oscillates at a specific resonant frequency. When mass accumulates on the sensor's surface, the resonant frequency decreases, and this change is proportional to the added mass.
In the context of DMMP detection, QCM sensors are often coated with a sensing material that has a high affinity for organophosphorus compounds. For instance, modifying a manganese dioxide (MnO₂) nanostructured film with zinc oxide (ZnO) has been shown to significantly enhance the absorption of DMMP. A QCM sensor coated with this ZnO-modified MnO₂ film demonstrated much higher sensitivity and better selectivity compared to one with a pure MnO₂ nanofiber film. The composite nanostructured material offers excellent selectivity and reasonable sensitivity for detecting gaseous DMMP species at ambient temperatures.
Another approach involves the use of molecularly imprinted polymers (MIPs). For example, a QCM sensor using MIPs as a receptor for DMMP detection showed a frequency shift of approximately 80 Hz at a concentration of 100 ppm. Similarly, polyvinylidene fluoride (B91410) (PVDF) has been used as a sensing material, demonstrating a frequency shift of about 140 Hz at 300 ppm of DMMP. Furthermore, a simple and stable method for DMMP detection has been developed by directly monitoring the inhibition of acetylcholinesterase (AChE) immobilized on the QCM sensor surface. This biosensor exhibited a frequency drop of approximately 4 Hz for every 1 ng/ml increment in liquid DMMP concentration.
Table 1: Performance of Various QCM-based DMMP Sensors
| Sensing Material | DMMP Concentration | Frequency Shift (Δf) | Reference |
| ZnO-modified MnO₂ | 0.54 ppm | - | |
| Molecularly Imprinted Polymers (MIP) | 100 ppm | ~80 Hz | |
| Polyvinylidene Fluoride (PVDF) | 300 ppm | ~140 Hz | |
| Acetylcholinesterase (AChE) | 1 ng/ml (liquid) | ~4 Hz | |
| N-MWCNT@Co₃O₄ | 25 ppm | 99.5 Hz | |
| N-MW |
Mechanisms of Dmmp Adsorption and Catalytic Decomposition
Surface Interactions and Adsorption Geometries
The initial step in the surface-mediated decomposition of DMMP is its adsorption onto the metal oxide. This process is governed by a complex interplay of factors including the nature of the metal oxide, the presence of surface functional groups, and structural defects.
Interaction with Metal Oxide Surfaces (e.g., MoO₃, Al₂O₃, Fe₂O₃, MgO, ZnO, La₂O₃, SiO₂, TiO₂, CeO₂, WO₃, ZrO₂)
The adsorption of DMMP on metal oxide surfaces primarily occurs through the interaction of the phosphoryl (P=O) group with the surface. On many metal oxides, such as aluminum oxide, magnesium oxide, and lanthanum oxide, the initial binding involves the P=O species attaching to an acid site on the surface mdpi.com.
On TiO₂: On the rutile TiO₂(110) surface, DMMP adsorption occurs via a dative bond between the P=O group and a five-coordinate titanium (Ti₅c) site scispace.com. The most stable molecular adsorption geometry involves the phosphoryl oxygen atom interacting with a Ti₅c site, with a secondary interaction between a methoxy (B1213986) oxygen and a neighboring Ti₅c scispace.com. The adsorption energy for this configuration is approximately -2.35 eV scispace.com.
On Fe₂O₃ and Fe₃O₄: The interaction of DMMP with iron oxide surfaces appears to be stronger than with many other oxides, likely involving the unidentate coordination of DMMP to a Lewis acid site mdpi.com. On Fe₃O₄(111), DMMP irreversibly dissociates at room temperature, yielding methoxy groups on iron surface sites and methyl methylphosphonate (B1257008) (MMP) bound to oxygen adatoms acs.org.
On ZnO: Theoretical calculations show that DMMP readily adsorbs on both pristine and hydroxylated ZnO (101̅0) surfaces with average adsorption energies of 132 and 65 kJ mol⁻¹, respectively nih.gov. The adsorption can be facilitated by hydrogen bonding of the P=O group to surface hydroxyls on ZnO that has been exposed to ambient conditions nih.gov.
On Al₂O₃: On γ-Al₂O₃, the energetically favorable mode of adsorption is the formation of a dative bond between a surface aluminum site and the phosphoryl oxygen (Al–O=P) nih.govmdpi.com.
On MgO and La₂O₃: Similar to aluminum oxide, the initial binding of DMMP on magnesium oxide and lanthanum oxide surfaces occurs at an acid site through the P=O group mdpi.com.
On SiO₂: DMMP adsorbs molecularly onto amorphous silica (B1680970) primarily through the formation of hydrogen bonds between isolated silanol (B1196071) groups and the phosphoryl oxygen of the DMMP molecule nih.gov. The activation energy for desorption at zero coverage is 54.5 ± 0.3 kJ/mol nih.gov.
On ZrO₂: DMMP adsorption on zirconium oxide is influenced by the crystalline phase. Monoclinic ZrO₂ (m-ZrO₂) generally exhibits better performance in the thermocatalytic decomposition of DMMP compared to the tetragonal phase (t-ZrO₂) nsf.gov. The initial adsorption is believed to occur through the P=O bond nih.gov. On size-selected (ZrO₂)₃ clusters, DMMP undergoes dissociative adsorption at room temperature jh.edu.
On MoO₃: While DMMP adsorbs intact on MoO₃, the subsequent desorption or decomposition is dependent on the coverage and partial pressure. At low coverages under ultra-high vacuum conditions, the intact adsorption is reversible researchgate.net.
Role of Surface Hydroxyl Groups and Lewis Acid Sites
Surface hydroxyl groups and Lewis acid sites (undercoordinated metal cations) play a crucial role in the adsorption and subsequent reactivity of DMMP.
Lewis Acid Sites: Lewis acid sites on metal oxide surfaces act as primary binding sites for the phosphoryl oxygen of DMMP. This interaction is a common feature across a wide range of oxides, including Al₂O₃, Fe₂O₃, MgO, La₂O₃, and ZnO mdpi.comacs.org. The strength of this Lewis acid-base interaction can significantly influence the adsorption energy and the subsequent decomposition pathway.
Surface Hydroxyl Groups: Surface hydroxyl groups can facilitate DMMP adsorption through hydrogen bonding with the P=O group nih.gov. On hydroxylated ZnO surfaces, this interaction is a key adsorption pathway nih.gov. In the case of TiO₂, molecular adsorption of DMMP can be driven by hydrogen-bond formation to isolated hydroxyl groups nih.gov. For amorphous silica, the interaction between surface silanols and the phosphoryl oxygen is the dominant mode of molecular adsorption nih.govrsc.org. The presence of hydroxyl groups can also lead to different reaction pathways, such as hydrolysis, to produce methanol (B129727) jh.edu.
Influence of Surface Defects and Oxygen Vacancies on Reactivity
Surface defects, such as oxygen vacancies, can significantly alter the electronic properties and reactivity of metal oxide surfaces towards DMMP.
Oxygen Vacancies: Oxygen vacancies can act as active sites for DMMP decomposition. On the rutile TiO₂(110) surface, oxygen vacancies are key for the cleavage of the P-OCH₃ bond, lowering the activation barrier for this process acs.orgresearchgate.net. The most stable adsorption of DMMP on a TiO₂(110) surface with a bridging oxygen vacancy occurs when the phosphoryl oxygen of DMMP interacts with the vacancy scispace.com. Similarly, on MoO₃, the presence of oxygen vacancies enhances DMMP adsorption tudelft.nl. The generation of oxygen vacancies is also linked to enhanced catalytic activity in CuO/ZrO₂ catalysts mdpi.com.
Intact Adsorption vs. Dissociative Adsorption Pathways
Upon interaction with a metal oxide surface, DMMP can either adsorb molecularly (intact) or undergo dissociation.
Intact Adsorption: On surfaces like amorphous silica, DMMP adsorbs molecularly without dissociation nih.gov. On rutile TiO₂(110) under ultra-high vacuum conditions, molecular desorption is the predominant observation up to 550K, indicating a relatively low reactivity at room temperature scispace.com.
Dissociative Adsorption: Dissociative adsorption is more common on more reactive surfaces. On Fe₃O₄(111), DMMP dissociates at room temperature to form surface-bound methoxy and methyl methylphosphonate acs.org. For size-selected (ZrO₂)₃ clusters, dissociative adsorption is observed at room temperature, primarily through the scission of a P-OCH₃ bond jh.edu. The key requirement for dissociative adsorption is often the availability of pairs of under-coordinated metal cations and surface base sites (oxygen) nih.gov.
Catalytic Degradation Pathways and Reaction Kinetics
Following adsorption, DMMP can undergo decomposition through various catalytic pathways, particularly at elevated temperatures.
Thermocatalytic Decomposition on Metal Oxide Catalysts (e.g., CeO₂, CuO/ZrO₂, Cu, CuO, Fe-oxide/Al₂O₃, TiO₂)
On CeO₂: Cerium oxide-based catalysts are effective for the thermocatalytic decomposition of DMMP. The morphology of the CeO₂ nanomaterial influences its performance, with nanorods exhibiting higher activity than irregular nanoparticles and nanocubes mdpi.comnih.gov. The primary reaction pathways are consistent across different morphologies, with surface lattice oxygen playing a vital role mdpi.comscispace.com. The accumulation of phosphates, carbonates, and formates on the surface can lead to catalyst deactivation mdpi.comscispace.com. Mesoporous CeO₂ shows high activity for DMMP decomposition at room temperature, with a very low activation energy barrier for dissociation on the pristine (111) surface researchgate.net.
On CuO/ZrO₂: Bimetallic CuO/ZrO₂ catalysts exhibit enhanced stability and catalytic efficiency due to synergistic effects mdpi.com. A catalyst with a 10% Cu/Zr ratio showed the best performance, with a hollow microsphere morphology facilitating high dispersion of CuO and promoting the generation of oxygen vacancies mdpi.com. The decomposition products mainly include H₂, CO₂, H₂O, and CH₃OH nih.gov.
On Cu and CuO: On copper surfaces, DMMP begins to decompose upon adsorption at room temperature researchgate.net. The reaction products include H₂, methane (B114726), methyl, formaldehyde (B43269), and methanol researchgate.net.
On Fe-oxide/Al₂O₃: Co-impregnated iron and cerium oxides on an alumina (B75360) support are significantly more reactive for DMMP decomposition at room temperature than alumina alone. The presence of nano-dispersed Fe-oxide facilitates the degradation of DMMP into CO₂ and methanol at room temperature nih.gov. Iron oxide's ability to cleave the P-CH₃ bond is attributed to the availability of multiple oxidation states (Fe(III)/Fe(II) redox couple), which provides a low-energy pathway for oxidative cleavage mdpi.comacs.org.
On TiO₂: The thermal decomposition of DMMP on high surface area TiO₂ nanoparticles in the low-temperature range (295 to 400 K) is dominated by the nucleophilic attack of adsorbed DMMP by neighboring oxygen, producing Ti-OCH₃ and various P-Oₓ surface-bound groups. The activation energy for the conversion of surface-bound phosphoryl groups to P-Oₓ species is approximately 48 kJ mol⁻¹. Above 400 K, thermally activated lattice oxygen plays a more dominant role in oxidizing the surface species. However, the reactivity of the TiO₂(110) surface for DMMP decomposition is generally low, with mainly molecular desorption observed scispace.comacs.org.
Hydrolysis Mechanisms and Products
The hydrolysis of DMMP, particularly in hot-compressed water, is a significant pathway for its decomposition into more stable, less toxic compounds researchgate.netnih.gov. Studies conducted in continuous hydrothermal reactors at temperatures between 200 and 300°C show that DMMP hydrolysis yields methylphosphonic acid and methanol as the sole detectable reaction products researchgate.netnih.govamazonaws.comacs.org. This process is crucial for developing systems for the neutralization of chemical warfare agents, for which DMMP is a surrogate researchgate.netnih.gov.
Research indicates that the reaction follows pseudo-first-order kinetics researchgate.netnih.govamazonaws.comacs.org. The pressure within the compressed liquid water state (tested at 20 and 30 MPa) does not appear to have a discernible impact on the rate of hydrolysis researchgate.netnih.govacs.org.
Photocatalytic Oxidation Mechanisms (e.g., TiO₂)
Photocatalytic oxidation, particularly using titanium dioxide (TiO₂), is a well-researched method for degrading DMMP longdom.org. Under UV irradiation, TiO₂ generates highly reactive oxygen species that can effectively decompose the compound researchgate.net. The mechanism involves the oxidation of both the methoxy (P−OCH₃) and methyl (P−CH₃) groups longdom.orgacs.org.
The decomposition of DMMP on TiO₂ can be initiated by several bond cleavages, including the P-O, C-O, and P-C bonds rsc.org. Theoretical and experimental studies show that P-O bond cleavage is a viable pathway, leading to the formation of a surface-adsorbed methoxy group and a methyl methylphosphonate (MMP) fragment rsc.org.
Role of Oxidative Conditions in Product Formation
The presence and nature of oxidative conditions significantly influence the decomposition pathways and final products of DMMP. In supercritical water oxidation (SCWO) using hydrogen peroxide as an oxidant, DMMP can be rapidly and almost completely decomposed at temperatures between 398 and 633°C, achieving up to 99.99% decomposition within seconds nih.gov.
The type of metal oxide catalyst also dictates the extent of oxidation. On oxides like aluminum oxide and magnesium oxide, decomposition typically halts at a surface-bound methylphosphonate, with the P−CH₃ bond remaining intact even at high temperatures acs.org. In contrast, on iron oxide, the availability of multiple oxidation states for iron facilitates the oxidative cleavage of the P−CH₃ bond acs.org. This allows for the nonselective elimination of both methoxy and methyl groups at temperatures above 200°C, ultimately leading to the complete oxidation to CO, H₂C=O, and CO₂ through reactions with lattice oxygen, leaving only POₓ on the surface acs.orgescholarship.org.
Kinetic Studies of Decomposition and Hydrolysis Rates
Kinetic analysis of DMMP decomposition provides crucial insights into reaction rates and mechanisms. The hydrolysis of DMMP in hot-compressed water has been determined to follow pseudo-first-order reaction behavior researchgate.netnih.govamazonaws.comacs.org.
Arrhenius Parameters for DMMP Hydrolysis
| Parameter | Value | Source |
|---|---|---|
| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol | researchgate.netnih.govacs.orgresearchgate.net |
This data represents the kinetics for the pseudo-first-order hydrolysis reaction in hot-compressed water.
For photocatalytic decomposition over TiO₂, the kinetics can be described by the Langmuir-Hinshelwood model, which accounts for the adsorption of reactants onto the catalyst surface nsf.gov. Quantifying decomposition kinetics can be challenging; for instance, using infrared spectroscopy to monitor P-O vibrational modes can be inaccurate due to interference from C-O modes of transient methoxy species nih.gov. An alternative approach involves tracking the ρ(PCH₃) modes to more accurately monitor the reaction progress nih.gov.
Synergistic Effects in Bimetallic Oxide Catalysts
Bimetallic oxide catalysts often exhibit enhanced performance for DMMP decomposition compared to their single-metal counterparts due to synergistic effects nih.govmdpi.com. These effects can include improved redox properties, better distribution of active components, and increased oxygen mobility mdpi.com.
Deactivation Mechanisms of Catalysts
Catalyst deactivation is a critical issue in the sustained decomposition of DMMP. The primary mechanism involves the fouling of the catalyst's active sites by reaction byproducts and intermediates.
Accumulation of Phosphates, Carbonates, and Formates
A common cause of deactivation across various catalysts is the accumulation of phosphorus-containing species and other non-volatile products on the surface mdpi.com. During the catalytic decomposition of DMMP on CeO₂ and other metal oxides, the surface can become poisoned by the buildup of phosphates, carbonates, and formates mdpi.com.
Similarly, during the photoassisted decomposition over amorphous manganese oxide, the catalyst shows strong deactivation after an initial period of high activity acs.org. This is caused by the accumulation of products such as methyl methylphosphonate (MMP) and methylphosphonic acid (MPA) on the surface acs.org. On iron oxide and zirconium oxide clusters, the accumulation of non-volatile phosphorus species (POₓ) diminishes further decomposition, indicating that the process is stoichiometric rather than truly catalytic, as the phosphorus-containing products poison the active sites escholarship.orgjh.edu. Studies on diesel oxidation catalysts have also identified various phosphorus species, including phosphorus oxide (P₂O₅), metaphosphate (PO₃⁻), and phosphate (B84403) (PO₄³⁻), as agents of deactivation rsc.org.
Incomplete Oxidation and Nonvolatile Product Formation
In the catalytic decomposition of Dimethyl methylphosphonate (DMMP), incomplete oxidation is a significant pathway that leads to the formation of nonvolatile products. These products remain strongly adsorbed on the catalyst surface, which can ultimately lead to deactivation of the catalyst. The process typically begins with the dissociative adsorption of DMMP, most commonly through the cleavage of a phosphorus-methoxy (P–OCH₃) bond. jh.edursc.orgresearchgate.net This initial step forms surface-bound methoxy species and a phosphorus-containing fragment that is the precursor to various nonvolatile products.
The specific nature of the nonvolatile species depends on the catalyst material, temperature, and the presence of oxidants. At lower temperatures, the decomposition may be limited to the formation of intermediates like methyl methylphosphonate (MMP). nih.gov As temperatures increase, further decomposition occurs, leading to more stable surface species. jh.edu Studies on various metal oxides have identified a range of phosphorus-containing residues that remain on the surface even after heating to high temperatures (up to 750 K). rsc.org
The accumulation of these strongly or irreversibly adsorbed species, such as methylphosphonic acid (MPA), phosphates, and polyphosphates, covers the active sites of the catalyst, inhibiting further reaction and causing deactivation. nih.govresearchgate.netmdpi.com The formation of these nonvolatile phosphorus compounds is a key factor limiting the long-term efficiency of catalytic systems for DMMP decomposition. Research using techniques like in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has confirmed that the accumulation of phosphates, as well as carbonates and formates from the breakdown of methoxy groups, is a primary reason for catalyst deactivation. mdpi.com
Detailed research findings have identified several key nonvolatile products formed during the incomplete oxidation of DMMP on various catalyst surfaces.
| Nonvolatile Product | Description | Catalyst/Conditions | Citation |
|---|---|---|---|
| Methyl Methylphosphonate (MMP) | An initial product formed from the cleavage of one P–OCH₃ bond from DMMP. | Al₂O₃, MgO, TiO₂ | nih.gov |
| Methylphosphonic Acid (MPA) | A more decomposed product resulting from the cleavage of both methoxy groups. | Al₂O₃, TiO₂ | researchgate.netnsf.gov |
| Surface Phosphates (POₓ) | Terminally stable oxidation products that strongly bind to the catalyst surface, often leading to deactivation. | Fe₂O₃, CeO₂, CuO/CeO₂ | researchgate.netmdpi.commdpi.com |
| P-O-P Species (Polyphosphates) | Complex phosphate compounds formed at higher temperatures or reaction times, indicating further surface reactions of initial products. | Identified as general P-O byproducts on various metal oxides. | mdpi.com |
| Surface Formates and Carbonates | Nonvolatile byproducts resulting from the incomplete oxidation of methoxy groups cleaved from the DMMP molecule. Their accumulation contributes to catalyst fouling. | CeO₂ nanomaterials | mdpi.com |
Environmental Fate and Remediation Strategies for Dimethyl Methylphosphonate
Environmental Persistence and Biodegradation Studies
Dimethyl methylphosphonate (B1257008) (DMMP) is reported to be stable in aqueous environments and is not readily biodegradable, suggesting it may persist if released. ashland.com However, its classification is not considered to be persistent, bioaccumulating, and toxic (PBT) or very persistent and very bioaccumulating (vPvB). ashland.com While biodegradation is not a significant fate process, other degradation pathways contribute to its breakdown in the environment. nih.gov
Resistance to Oxygen, Oxidizing Agents, and Reducing Agents
The persistence of Dimethyl methylphosphonate (DMMP) is influenced by its reactivity with atmospheric and surface oxidants. The phosphorus-carbon (P-CH3) bond, in particular, is noted for its resistance to cleavage on many oxide surfaces. acs.org However, DMMP does undergo decomposition in the presence of strong oxidizing agents and under specific catalytic conditions.
Studies have shown that DMMP reacts with atomic oxygen, likely through hydrogen abstraction, leading to subsequent reactions that result in a loss of carbon and an uptake of oxygen by the compound. uchicago.edu Similarly, exposure to ozone, especially in the presence of catalysts like alumina-supported iron oxide or manganese oxide, leads to room-temperature degradation, producing carbon dioxide and carbon monoxide as primary products. researchgate.net
The decomposition of DMMP on various metal oxides, which can act as oxidizing surfaces, has been extensively studied. On oxides such as aluminum, magnesium, and lanthanum, decomposition begins at temperatures as low as 50 °C with the stepwise elimination of methoxy (B1213986) groups. acs.org However, the surface-bound methylphosphonate that results is resistant to further oxidation even at temperatures of 300-400 °C in the presence of oxygen. acs.org In contrast, iron oxide is capable of cleaving the more resistant P-CH3 bond, a process attributed to the availability of multiple oxidation states in iron. acs.org Catalytic oxidative decomposition has also been demonstrated over bimetallic catalysts such as CuO/CeO2, which significantly improves the degradation performance compared to the single metal oxides. mdpi.com On surfaces like rutile TiO2, oxygen vacancies are key active sites for initiating the decomposition of DMMP. rsc.org
Hydrolysis and UV Photolysis as Degradation Pathways
Hydrolysis is a significant degradation pathway for DMMP in aqueous environments. nih.gov The rate of hydrolysis is pH-dependent, with estimated half-lives of 124 days at pH 7 and a much faster 12.4 days at pH 9. nih.gov Studies of DMMP hydrolysis in hot-compressed water at temperatures between 200 and 300 °C show that the reaction follows pseudo-first-order kinetics. nih.govresearchgate.netacs.org Under these conditions, the process yields stable, less-toxic compounds, with methylphosphonic acid and methanol (B129727) identified as the only detectable reaction products. nih.govresearchgate.netamazonaws.com The activation energy for this hydrolysis process has been determined to be 90.17 ± 5.68 kJ/mol. nih.govacs.org
UV photolysis, particularly in the presence of a photocatalyst like titanium dioxide (TiO2), is another effective degradation route. nih.gov When adsorbed DMMP on TiO2 surfaces is exposed to UV irradiation, it undergoes stepwise photodegradation. nih.gov The process involves photochemically assisted oxidation, which can be enhanced by factors such as the presence of low-frequency ultrasound; this enhancement is attributed to improved mass transport of the reactants to the catalyst surface. rsc.orgresearchgate.net
Biodegradation Rates and Intermediate Products
Available data indicate that this compound is not readily biodegradable. ashland.comnih.gov Therefore, its natural attenuation in the environment via microbial processes is expected to be slow. The primary routes of degradation are chemical, as detailed in the sections above.
The intermediate and final products of DMMP degradation vary depending on the specific pathway.
Hydrolysis : This process leads to the cleavage of the P-OCH3 bonds, consistently yielding two primary products: Methylphosphonic acid and Methanol. nih.govresearchgate.netamazonaws.com
Photocatalysis (on TiO2) : The photocatalytic degradation of DMMP is a stepwise process that breaks down the molecule more completely. Intermediates include methylphosphonic acid and formic acid, with the final products being phosphate (B84403), carbon dioxide, and water. nih.govnsf.gov
Oxidation (with Ozone) : The reaction of DMMP with ozone on alumina-supported metal oxides primarily yields Carbon dioxide and Carbon monoxide. researchgate.net
Thermal/Catalytic Decomposition : On metal oxide surfaces, initial decomposition typically yields surface-bound methoxy groups and a methylphosphonate species. acs.orgacs.org Further decomposition can produce methanol and formaldehyde (B43269). rsc.org
| Degradation Pathway | Intermediate Products | Final Products | Reference |
|---|---|---|---|
| Hydrolysis | N/A (Direct conversion) | Methylphosphonic acid, Methanol | nih.govresearchgate.netamazonaws.com |
| UV Photolysis (on TiO₂) | Methylphosphonic acid, Formic acid | Phosphate (PO₄³⁻), Carbon dioxide, Water | nih.govnsf.gov |
| Oxidation (with Ozone) | N/A | Carbon dioxide, Carbon monoxide | researchgate.net |
| Oxidative Decomposition (on TiO₂) | Surface-bound methoxy groups | Methanol, Formaldehyde | rsc.org |
Adsorption and Sorption in Environmental Matrices
The mobility and fate of this compound in the environment are heavily influenced by its interaction with various surfaces. While it is expected to be highly mobile in soil, it shows a strong affinity for certain materials like activated carbon, which is crucial for remediation efforts.
Binding Affinity to Activated Carbon
DMMP exhibits a significant binding affinity for activated carbon through both physisorption and chemisorption mechanisms. researchgate.net This property makes activated carbon an effective adsorbent for the removal of DMMP from both air and water. rsc.orgnih.gov The efficiency of adsorption can be enhanced by modifying the carbon, for instance, through impregnation with metals like copper. researchgate.net
Research has quantified the adsorption capacity of various carbon-based materials for DMMP. Steel fiber-entrapped activated carbon composites have demonstrated a maximum adsorption capacity of 285.3 mg/g at 303 K. nih.gov A study using a Cu(II) complex impregnated carbon system reported a DMMP uptake of 68.5% by weight, indicating that chemisorption played a significant role in addition to physisorption. researchgate.net The strength of this binding is also reflected in the desorption energies, which were calculated to be between 68-74 kJ mol⁻¹ for DMMP desorbed from pores ≤2.4 nm. researchgate.net
| Adsorbent Material | Adsorption Capacity / Uptake | Conditions | Reference |
|---|---|---|---|
| Steel Fiber-Entrapped Activated Carbon Composites | 285.3 mg/g | 303 K | nih.gov |
| Cu(II) 1,1,1,5,5,5-hexafluoroacetylacetonate Impregnated Carbon | 68.5% (w/w) | Static conditions | researchgate.net |
| High Surface Area Activated Carbon | 61.5% (w/w) | Static conditions | researchgate.net |
| Micro-porous Magnetic Activated Carbon | 95% recovery from water sample | Dispersed solid phase extraction | rsc.org |
Adsorption on Soil Components and Geological Materials
In soil, DMMP is expected to have very high mobility. nih.gov This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 11, which suggests that it will not significantly adsorb to suspended solids and sediment in aquatic environments. nih.gov
However, the individual mineral components of soil, such as metal oxides and silica (B1680970), do interact with and can decompose DMMP. Studies on various metal oxides show that DMMP adsorbs onto acid sites on the surface, primarily through its P=O group. acs.org On surfaces like aluminum oxide, magnesium oxide, and titanium dioxide, this adsorption is followed by decomposition, which involves the cleavage of the P-OCH3 bonds. acs.orgacs.org Iron oxide surfaces have been shown to be more reactive, capable of cleaving the more stable P-CH3 bond. acs.org Similarly, studies on molybdenum dioxide (MoO2) and silica-based materials confirm that DMMP adsorbs and can subsequently decompose on these surfaces. nih.govnih.govresearchgate.net These interactions are critical for understanding the potential for natural attenuation and for developing reactive barriers for contaminant plume control.
Decontamination and Remediation Technologies
Catalytic Decomposition for Air Purification
Thermal catalytic decomposition is a crucial technology for purifying air contaminated with volatile organic compounds, including chemical warfare agents (CWAs). mdpi.com This method converts toxic molecules into less harmful substances through catalysis at elevated temperatures. mdpi.com Supported metal oxides are frequently employed for this purpose due to their environmental stability and broad-spectrum activity. mdpi.com
Research has shown that copper oxide (CuO) supported on gamma-alumina (γ-Al₂O₃) can achieve complete conversion of DMMP at 400°C. mdpi.com The addition of cerium oxide (CeO₂) as a promoter can significantly enhance the catalytic performance. A catalyst with 5% CeO₂ loading (CuO-5% CeO₂/γ-Al₂O₃) demonstrated a protection time of 237 minutes at 350°C. mdpi.com The strong interaction between copper and cerium promotes the generation of surface-adsorbed oxygen, which is crucial for the effective thermal catalytic decomposition of DMMP. mdpi.com In these reactions, the Mars-van-Krevelen mechanism is often at play, where the reactant interacts with lattice oxygen on the catalyst surface, forming oxygen vacancies that are subsequently refilled by gaseous oxygen. mdpi.com
| Catalyst | Operating Temperature (°C) | Key Finding | Reference |
|---|---|---|---|
| CuO/γ-Al₂O₃ | 400 | Achieved complete conversion of DMMP. | mdpi.com |
| CuO-5% CeO₂/γ-Al₂O₃ | 350 | Provided a protection time of 237 minutes against DMMP. | mdpi.com |
Hot-Compressed Water Hydrolysis for CWA Neutralization
Hot-compressed water hydrolysis presents a promising solution for the rapid, on-site neutralization of concentrated CWA stockpiles. researchgate.netamazonaws.com This technology offers an advantage over traditional alkaline hydrolysis, which is typically a batch process conducted at central facilities. researchgate.netresearchgate.net By using only heat and water, this method avoids the need for additional chemical reagents. researchgate.net
Studies on the continuous hydrolysis of DMMP in hot-compressed water have been performed at temperatures ranging from 200 to 300°C and pressures of 20 and 30 MPa. chemrxiv.orgresearchgate.netnih.gov The reaction follows pseudo-first-order kinetics, yielding stable and less-toxic products: methylphosphonic acid and methanol. chemrxiv.orgresearchgate.netnih.gov Research indicates that temperature significantly influences the reaction rate, while pressure has no discernible effect. chemrxiv.orgnih.gov The process demonstrates high efficiency, with predictions showing 99% DMMP conversion after 30 seconds and 99.999% conversion after approximately 59 seconds under certain conditions. researchgate.net The activation energy for this hydrolysis reaction has been determined to be 90.17 ± 5.68 kJ/mol. chemrxiv.orgnih.gov
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Temperature Range | 200 - 300°C | Influences reaction kinetics. | chemrxiv.orgresearchgate.netnih.gov |
| Pressure Range | 20 - 30 MPa | No discernible effect on hydrolysis rate. | chemrxiv.orgresearchgate.netnih.gov |
| Reaction Products | N/A | Methylphosphonic acid and methanol. | chemrxiv.orgresearchgate.netnih.gov |
| Activation Energy | N/A | 90.17 ± 5.68 kJ/mol | chemrxiv.orgnih.gov |
Photocatalytic Oxidation in Wastewater Treatment
Heterogeneous photocatalysis using titanium dioxide (TiO₂) is a well-established advanced oxidation process for degrading a wide array of contaminants in wastewater. longdom.orgirb.hr This technology has been effectively applied to the decomposition of organophosphorus compounds like DMMP. longdom.org
When exposed to simulated solar irradiation, TiO₂ can completely degrade DMMP in aqueous solutions. longdom.org The degradation process is often accompanied by a decrease in the solution's pH. longdom.org The efficiency of photocatalytic oxidation can be influenced by several factors. The addition of hydrogen peroxide can increase the amount of DMMP degraded. longdom.org The presence of dissolved oxygen is crucial, as its absence inhibits the oxidation process. longdom.org Conversely, the presence of natural organic matter, such as fulvic acid, can slightly enhance DMMP oxidation. longdom.org Studies have also shown that while DMMP degradation occurs in simulated seawater, the reaction proceeds more slowly than in pure water. longdom.org The process involves the adsorption of DMMP onto the TiO₂ surface, followed by hydrolysis and photooxidation, which can lead to complete oxidation within 30 minutes under optimal conditions. nih.govariel.ac.il
| Condition | Effect on DMMP Degradation | Reference |
|---|---|---|
| Addition of Hydrogen Peroxide | Increased degradation amount. | longdom.org |
| Absence of Dissolved Oxygen | Inhibited oxidation. | longdom.org |
| Presence of Fulvic Acid | Slightly enhanced oxidation. | longdom.org |
| Simulated Seawater | Slower reaction rate compared to pure water. | longdom.org |
Material Development for Sorption and Decomposition
The development of advanced materials with high surface areas that can both adsorb and actively decompose CWAs is a significant area of research. nih.gov Materials like molybdenum trioxide (MoO₃) and cerium oxide (CeO₂) have shown considerable promise for the decomposition of DMMP.
Studies using size-selected molybdenum oxide trimer clusters, (MoO₃)₃, have demonstrated that these materials can both desorb intact DMMP and decompose it via the elimination of methanol at elevated temperatures. rsc.orgresearchgate.net Theoretical models suggest that surface defects, such as oxygen vacancies and hydroxyls, play a critical role in the decomposition pathway. rsc.orgresearchgate.net
Mesoporous CeO₂ has been shown to effectively dissociate DMMP at room temperature. nih.gov Investigations have identified two distinct dissociation pathways, which are likely influenced by the presence of pristine and hydroxylated CeO₂ surfaces. nih.gov Density functional theory calculations have revealed a very low activation energy barrier for DMMP dissociation on the pristine CeO₂ (111) surface, explaining its high reactivity at ambient temperatures. nih.gov The decomposition on hydroxylated surfaces may have a higher activation energy barrier, suggesting it occurs at higher temperatures or after the pristine surfaces are saturated. nih.gov
Toxicological Research on Dimethyl Methylphosphonate: Mechanisms and Implications
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of dimethyl methylphosphonate (B1257008) (DMMP) has been evaluated in a variety of testing systems, yielding mixed results. DMMP was reported as nonmutagenic in bacterial assays using several strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537), both with and without metabolic activation. epa.govnih.gov It also did not induce neoplastic transformation in cultured BALB/c 3T3 cells. epa.gov
In mammalian cell assays, the results have been inconsistent. epa.gov One study reported the induction of chromosomal aberrations in Chinese hamster ovary (CHO) cells at the highest tested concentration without metabolic activation, while another study did not find such aberrations even at very high concentrations. epa.govepa.gov However, DMMP was found to induce sister chromatid exchanges in CHO cells, both with and without metabolic activation. nih.govnih.gov Furthermore, it tested positive for inducing forward mutations in mouse lymphoma L5178Y/TK+/- cells. epa.govnih.gov
In vivo studies in Drosophila melanogaster showed that DMMP induced sex-linked recessive lethal mutations when administered in feed. epa.govnih.govnih.gov Positive results were also observed in dominant-lethal assays in both mice and rats, indicating it can cause genetic damage that leads to the death of the embryo. epa.govnih.govepa.gov
| Test System | End-Point | Result |
|---|---|---|
| Salmonella typhimurium | Gene Mutation | Negative epa.govnih.gov |
| BALB/c 3T3 Cells | Neoplastic Transformation | Negative epa.gov |
| Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | Mixed/Inconsistent epa.gov |
| Chinese Hamster Ovary (CHO) Cells | Sister Chromatid Exchange | Positive nih.govnih.gov |
| Mouse Lymphoma L5178Y/TK+/- Cells | Forward Mutation | Positive epa.govnih.gov |
| Drosophila melanogaster | Sex-Linked Recessive Lethal Mutations | Positive epa.govnih.govnih.gov |
| Rats and Mice | Dominant Lethal Effects | Positive epa.govnih.govepa.gov |
Reproductive Toxicity Studies in Animal Models
Studies in animal models have demonstrated that DMMP is toxic to the male reproductive system. epa.gov In male Fischer 344 rats, subchronic oral administration of DMMP resulted in dose-related decreases in sperm count, sperm motility, and the male fertility index. epa.govnih.gov The male fertility index, for instance, showed a significant decline with increasing doses. nih.gov Histopathological examination of the testes in high-dose groups revealed changes characterized by a lack of spermatogenesis or degeneration and necrosis of cells within the spermatogenic tubules. nih.gov
DMMP also acted as a dominant lethal mutagen in rats, evidenced by an increase in the number of fetal resorptions in untreated females mated with treated males. nih.govnih.gov A similar dominant lethal effect was observed in male B6C3F1 mice at high doses. nih.gov However, the male B6C3F1 mouse appeared less susceptible to the broader reproductive toxic effects of DMMP compared to the Fischer 344 rat, showing no histopathologic changes in reproductive organs or abnormalities in sperm parameters after 13 weeks of dosing. nih.gov
| Animal Model | Key Findings |
|---|---|
| Male Fischer 344 Rat | Dose-related decrease in sperm count and motility. epa.govnih.gov |
| Male Fischer 344 Rat | Reduced male fertility index. epa.govnih.gov |
| Male Fischer 344 Rat | Testicular degeneration and necrosis at high doses. nih.gov |
| Male Fischer 344 Rat | Induced dominant lethal mutations (increased fetal resorptions). nih.govnih.gov |
| Male B6C3F1 Mouse | Induced dominant lethal effects at high doses. nih.gov |
| Male B6C3F1 Mouse | Less responsive than rats; no significant effects on sperm or reproductive organ histology. nih.gov |
Biotransformation and Excretion Pathways
Research into the biotransformation of DMMP in rats indicates that the compound is rapidly absorbed and excreted. nih.govnih.gov Following oral administration, the majority of the administered dose is recovered in the urine within 24 hours. nih.govnih.gov Studies have shown no significant sex-dependent differences in the rates of metabolite formation or excretion. nih.govnih.gov
Analysis of urine from rats treated with DMMP has identified both unchanged DMMP and a single metabolite, methyl phosphonate (B1237965). nih.govnih.gov These findings suggest that the biotransformation of DMMP in the rat is limited, with a significant portion being excreted without being metabolized.
Comparative Toxicology with Other Organophosphorus Compounds
The toxicology of DMMP has been compared with other organophosphorus compounds. In a study comparing DMMP with Diethyl ethylphosphonate (DEEP), both compounds were found to induce the accumulation of α₂u-globulin in the kidneys of male rats, suggesting a similar mechanism for renal toxicity. nih.gov However, the biotransformation of DEEP was more extensive, yielding two metabolites (ethyl ethylphosphonate and ethylphosphonate) in addition to the unchanged parent compound. nih.gov
DMMP is frequently used as a less toxic simulant for highly toxic nerve agents like sarin (B92409) due to similarities in their molecular structures. mdpi.commdpi.com However, important structural differences exist. For example, toxic nerve agents like sarin contain a functional group (e.g., P-F) that is readily hydrolyzed, a feature absent in DMMP. acs.org Comparative studies on the surface interactions of these compounds show that non-halogenated simulants like DMMP and trimethyl phosphate (B84403) (TMP) adsorb to surfaces primarily through their P=O functional group. acs.org In contrast, a chlorinated compound like methyldichlorophosphate (MDCP) also undergoes hydrolysis of its P-Cl groups, making its interaction with surfaces more complex and potentially a better model for studying the role of water in the environmental fate of nerve agents. acs.org
Applications of Dimethyl Methylphosphonate Beyond Simulant Research: Flame Retardancy and Material Science
DMMP as a Flame Retardant Additive
DMMP is a highly efficient, halogen-free flame retardant that is valued for producing minimal smoke and toxic gases during combustion. nih.govacs.org With a phosphorus content of approximately 25% by mass, it serves as an environmentally friendly option compared to traditional halogenated flame retardants. nih.gov Its compatibility with various polymer composites also allows it to act as a plasticizer, improving toughness and plasticity. nih.govresearchgate.net
In the condensed (solid) phase, DMMP's flame retardant action involves the formation of a protective char layer on the material's surface. nih.govrsc.org Upon heating, phosphorus compounds like DMMP can generate phosphoric acid, metaphosphoric acid, and polyphosphoric acid. nih.gov These acids promote the dehydration of polymers, leading to the formation of a carbonaceous char layer. nih.govmdpi.com This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and hindering the release of flammable volatile compounds. bohrium.comresearchgate.net The formation of a dense and stable char layer is crucial for effective flame retardancy in the condensed phase. rsc.org
The flame retardant efficacy of DMMP can be significantly enhanced when used in combination with other substances, creating a synergistic effect.
Nano-Silica: When combined with nano-silica in waterborne polyurethane (WPU), DMMP shows a significant improvement in flame retardancy. The limiting oxygen index (LOI) of the composite can increase from 18.1% for pure WPU to 28.3%, achieving a V-0 rating in the UL-94 test. nih.gov The synergy arises from the formation of thermally stable Si–O–P bonds, which delay thermal decomposition and promote char formation. nih.gov
Ammonium (B1175870) Polyphosphate (APP): In rigid polyurethane foams (RPUFs), combining DMMP with modified ammonium polyphosphate (MAPP) enhances the LOI value. For instance, the addition of 10 wt% of DMMP to an RPUF/MAPP composite can increase the LOI from 24.3% to 26.0%. bohrium.com This system works through a bi-phase mechanism, releasing POₓ free radicals in the gas phase and promoting charring in the condensed phase. bohrium.com
Aluminum Hydroxide (ATH): In unsaturated polyester (B1180765) resins (UPR), a system of 80 phr ATH and 10 phr DMMP can achieve an LOI of 31.3% and a V-0 rating. tandfonline.com This combination demonstrates a synergistic effect on charring, producing a greater amount of residual char than theoretically calculated. tandfonline.com
Expandable Graphite (B72142) (EG): The combination of DMMP and expandable graphite in rigid polyurethane foams can increase the LOI from 19.2% for the pure foam to 33.0%. researchgate.net This system exhibits a gas-condensed bi-phase synergistic effect, where DMMP acts in the gas phase and EG expands to form a protective char layer. researchgate.net
| Synergistic System | Polymer Matrix | Key Performance Improvement | Reference |
| DMMP/Nano-Silica | Waterborne Polyurethane (WPU) | LOI increased from 18.1% to 28.3%; UL-94 rating reached V-0. | nih.gov |
| DMMP/MAPP | Rigid Polyurethane Foam (RPUF) | LOI increased from 24.3% to 26.0% with 10 wt% DMMP. | bohrium.com |
| DMMP/ATH | Unsaturated Polyester Resin (UPR) | LOI reached 31.3%; UL-94 rating reached V-0. | tandfonline.com |
| DMMP/EG | Rigid Polyurethane Foam (RPUF) | LOI increased from 19.2% to 33.0%. | researchgate.net |
The addition of DMMP significantly alters the combustion behavior of materials. In polymers, it leads to a reduction in the peak heat release rate (PHRR), total heat release (THR), and total smoke release (TSR). bohrium.comresearchgate.netrsc.org For example, in rigid polyurethane foams, the DMMP/EG system drastically decreases the PHRR, THR, and TSR. researchgate.net Similarly, in epoxy resins, a hybrid material containing DMMP loaded into a zeolitic imidazole (B134444) framework (ZIF-8) showed lower levels of total heat release and carbon monoxide generation. rsc.org However, in some flexible polyurethane foams, DMMP alone can increase CO emissions due to incomplete combustion, an effect that can be mitigated by combining it with expandable graphite. researchgate.netresearchgate.net
Beyond flame retardancy, DMMP can also improve the physical properties of materials. The incorporation of DMMP and nano-SiO₂ into waterborne polyurethane has been shown to enhance the thermal stability of the composite material. nih.gov In some cases, DMMP can act as a plasticizer, which can improve the toughness of the material. nih.govresearchgate.net However, the effect on mechanical properties can vary. For instance, in fiber-reinforced plastics, the addition of up to 10 wt% DMMP improved flame retardancy without significantly compromising mechanical properties, but higher concentrations led to a decline in these properties. researchgate.net A study on unsaturated polyesters found that a DMMP-loaded metal-organic framework (MOF) additive improved both flame retardancy and mechanical properties. acs.org
| Material | Property Enhanced | Observation | Reference |
| Waterborne Polyurethane | Thermal Stability | Incorporation of DMMP and nano-SiO₂ effectively enhanced thermal stability. | nih.gov |
| Fiber-Reinforced Plastic | Flame Retardancy vs. Mechanical Strength | LOI increased up to 30.4 with 10 wt% DMMP; mechanical properties declined above this concentration. | researchgate.net |
| Unsaturated Polyester | Mechanical Properties & Flame Retardancy | DMMP-loaded MOF improved both flame retardancy and mechanical properties. | acs.org |
DMMP in Battery Technology for Enhanced Safety
The flammability of conventional electrolytes in lithium-ion batteries is a major safety concern. DMMP is being actively researched as a flame retardant additive or co-solvent for these electrolytes to mitigate fire risks. researchgate.netresearchgate.netrsc.org The addition of DMMP to standard electrolytes can significantly suppress their flammability. researchgate.netresearchgate.net Research has shown that a totally nonflammable electrolyte can be achieved with the addition of just 10 wt% DMMP. researchgate.netresearchgate.net
Using DMMP as a co-solvent in an electrolyte formulation of 1 M LiPF₆/EC + DEC + DMMP was found to improve the safety characteristics of lithium-ion batteries. researchgate.net While DMMP can sometimes negatively affect the electrochemical performance, such as increasing viscosity and reducing ionic conductivity, these issues can often be addressed through formulation adjustments, for instance, by adding other components like vinyl ethylene (B1197577) carbonate (VEC). researchgate.net A nonflammable, phosphate-based localized high-concentration electrolyte using DMMP has been proposed that not only enhances safety but also improves the cycling stability of high-voltage lithium metal batteries. rsc.org
DMMP as an Oxidation Inhibitor for Coal Spontaneous Combustion
The spontaneous combustion of coal is a significant safety and economic concern in the coal industry. The process is driven by the low-temperature oxidation of coal, which generates heat that, if not dissipated, can lead to ignition. Chemical inhibitors are often employed to mitigate this risk, and recent research has highlighted the potential of Dimethyl methylphosphonate (B1257008) (DMMP) in this application.
A study investigating the inhibitory effect of DMMP on coal spontaneous combustion found that a 10% concentration of DMMP provided the most effective suppression of coal oxidation. The application of DMMP resulted in a notable increase in the coal's ignition and burnout temperatures, as well as a reduction in the total heat released during oxidation. tandfonline.com
The mechanism of inhibition by DMMP is twofold. In the low-temperature oxidation stage, DMMP is believed to exert a physical inhibition effect. When heated, it can form a protective layer on the coal surface, which physically blocks the interaction between the coal and oxygen. As the temperature increases into the high-temperature oxidation stage, the chemical inhibition effect of DMMP becomes more pronounced. This is demonstrated by a significant increase in the activation energy of the coal oxidation reaction. tandfonline.com
Gas phase analysis from the study indicated that the presence of DMMP effectively reduces both oxygen consumption and the emission of carbon monoxide (CO), a key indicator of coal oxidation. tandfonline.com This suggests that DMMP interferes with the chemical pathways of coal oxidation. Quantum chemical analysis further supports a mechanism where DMMP's thermal decomposition products may interrupt the chain reactions of coal spontaneous combustion. tandfonline.com
Research Findings on the Effect of DMMP on Coal Oxidation Parameters
| Parameter | Effect of 10% DMMP Treatment |
| Ignition Temperature | Increased by approximately 33°C |
| Burnout Temperature | Increased by approximately 63°C |
| Initial Exothermal Temperature | Increased by approximately 12°C |
| Total Heat Release | Reduced by approximately 1200 J/g |
| Activation Energy (High-Temperature Stage) | Increased by approximately 54.79 kJ/mol |
DMMP as an Intermediate in Chemical Synthesis
Beyond its applications in material science, Dimethyl methylphosphonate serves as a valuable intermediate in the synthesis of a variety of other chemical compounds. Its reactivity makes it a useful building block in organic chemistry.
One notable application of DMMP as a chemical intermediate is in the synthesis of the herbicide, glufosinate. taylorandfrancis.com Glufosinate is a broad-spectrum herbicide that is widely used in agriculture.
DMMP is also a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes). In the HWE reaction, a phosphonate (B1237965) carbanion, generated from a phosphonate ester like DMMP, reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity (favoring the formation of the trans isomer). The reaction is valued for its often high yields and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.
The versatility of the HWE reaction using DMMP-derived phosphonates is demonstrated in the synthesis of α,β-unsaturated amides incorporating α-aminophosphonates. These compounds are of interest due to their potential pharmacological applications. In a study on this synthesis, a phosphonoacetamide (B1211979) derived from DMMP was reacted with various aldehydes, yielding the desired products in good yields and with high E:Z selectivity.
Examples of the Horner-Wadsworth-Emmons Reaction with a DMMP-derived Phosphonoacetamide
| Aldehyde | Product Yield | E:Z Selectivity |
| Benzaldehyde | 90% | 94:06 |
| 4-Methoxybenzaldehyde | 88% | 90:10 |
| 4-Chlorobenzaldehyde | 85% | 92:08 |
| 4-Fluorobenzaldehyde | 82% | 91:09 |
| 4-Trifluoromethylbenzaldehyde | 80% | 98:02 |
Computational and Theoretical Studies of Dimethyl Methylphosphonate
Computational and theoretical chemistry provides powerful tools for investigating the molecular properties and reactive behavior of Dimethyl methylphosphonate (B1257008) (DMMP). These methods offer insights at an atomic level that are often inaccessible through experimental techniques alone.
Future Research Directions and Unaddressed Challenges
Development of Novel Catalysts for DMMP Degradation
The effective degradation of Dimethyl methylphosphonate (B1257008) is crucial, particularly due to its use as a chemical warfare agent simulant. Thermocatalytic decomposition has emerged as a promising method for its breakdown. mdpi.comnih.gov Research has shown that metal oxide catalysts, especially bimetallic ones, exhibit strong efficiency in facilitating DMMP decomposition due to synergistic effects that enhance stability and catalytic activity. mdpi.commdpi.comsemanticscholar.org
Recent studies have focused on materials like copper(II) oxide/zirconium dioxide (CuO/ZrO₂) and copper(II) oxide/cerium(IV) oxide (CuO/CeO₂). For instance, CuO/ZrO₂ composite catalysts with a hollow microsphere morphology have demonstrated significant performance, with a 10% Cu/Zr ratio providing the longest protection duration. mdpi.com The hollow structure allows for high dispersion of CuO on the ZrO₂ surface, which promotes strong interactions and the generation of oxygen vacancies, enhancing catalytic activity. mdpi.com Similarly, CuO/CeO₂ catalysts have been shown to significantly improve decomposition performance compared to the individual oxides, an effect attributed to the strong interaction between copper and cerium that facilitates the formation of surface-adsorbed oxygen. mdpi.commdpi.comsemanticscholar.org
The morphology of the catalyst plays a critical role. Nanomaterials such as nanoparticles, nanorods, and nanocubes have been shown to directly influence catalytic efficiency. mdpi.com Future research should continue to explore the synthesis of novel catalysts with optimized structures and compositions. The development of more efficient, robust, and cost-effective catalysts is essential. This includes exploring new combinations of metal oxides, investigating the potential of photocatalysts like titanium dioxide (TiO₂) in ultrathin-film structures to boost activity, and understanding the deactivation mechanisms to prolong catalyst life. nih.govnsf.gov
Table 1: Performance of Selected Catalysts in DMMP Decomposition
| Catalyst | Key Feature | Performance Metric | Reference |
|---|---|---|---|
| 10%Cu/ZrO₂ | Hollow microsphere morphology | Protection duration of 272 minutes | mdpi.com |
| 50%Cu/CeO₂ | Bimetallic synergism | Protection duration of 322 minutes | mdpi.comsemanticscholar.org |
| ZrO₂ | Monoclinic, hollow microsphere | Superior performance over other ZrO₂ phases/morphologies | nih.gov |
In-depth Understanding of Long-term Environmental Fate and Bioaccumulation
Current assessments indicate that Dimethyl methylphosphonate is stable in aqueous environments and possesses a low potential for bioaccumulation, as suggested by its low octanol-water partition coefficient (log Kow = -0.61). ashland.com It is expected to have very high mobility in soil and is not readily biodegradable, which may lead to persistence if released. ashland.comnih.gov While volatilization from water and moist soil surfaces is an expected fate process, its degradation in the atmosphere via reaction with hydroxyl radicals is estimated to have a half-life of about 2.8 days. nih.gov
However, the broader class of organophosphorus (OP) compounds, to which DMMP belongs, can persist in the environment longer than laboratory studies might suggest. lyellcollection.orggeoscienceworld.orgresearchgate.net Factors such as pH, temperature, and microbial activity significantly influence their degradation rates. lyellcollection.orgresearchgate.net For example, the hydrolysis half-life of an OP compound can increase from days to a year under colder, more acidic conditions. lyellcollection.orggeoscienceworld.orgresearchgate.net Furthermore, the sorption of OP compounds to soil particles can make them less available for microbial metabolism, contributing to their persistence. lyellcollection.orggeoscienceworld.org
Therefore, a significant challenge remains in understanding the long-term environmental fate of DMMP. Future research must focus on:
Long-term persistence studies in various soil types and aquatic systems under different environmental conditions to create more accurate fate models.
Identification of degradation products formed under natural conditions and an assessment of their own environmental fate and toxicity.
Bioaccumulation studies in different trophic levels of ecosystems over extended periods to confirm the low bioaccumulation potential and ensure no unforeseen biomagnification occurs.
Advanced Analytical Techniques for Trace-Level Detection
The ability to detect trace levels of DMMP is critical for both environmental monitoring and for its use as a simulant for highly toxic nerve agents. rsc.orgnih.gov Established laboratory-based methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity. rsc.org For field detection, portable instruments like ion mobility spectrometers (IMS) are commonly used. rsc.orgresearchgate.netiupac.org
Despite these tools, there is a continuing need for faster, more sensitive, and field-deployable analytical techniques that can perform in-situ analysis in complex matrices like soil. rsc.org Recent advancements are addressing this challenge. For example, 3D-printed cone spray ionization (3D-PCSI), an ambient ionization mass spectrometric technique, provides a rapid and low-cost method for trace DMMP analysis in various solid matrices with limits of detection ranging from parts-per-trillion to parts-per-billion. rsc.org Other promising approaches include semiconductor gas sensors and laser photoacoustic spectroscopy. nih.govnih.gov
Future research directions should focus on:
Developing novel sensing materials, such as hybrid nanostructured composites, for use in highly sensitive and selective sensors. nih.gov
Improving the portability and reducing the cost of high-performance analytical instruments.
Integrating advanced pattern recognition algorithms with sensor arrays to improve the specificity of detection in complex chemical environments. iupac.org
Creating stand-off detection systems for non-contact, real-time monitoring. nih.gov
Comprehensive Toxicological Assessments of Long-term Exposure
The toxicological profile of DMMP indicates moderate acute toxicity upon inhalation and it is a serious eye irritant. ashland.com It is not considered acutely toxic if ingested or applied to the skin. ashland.com The primary concerns from animal studies are its potential as a reproductive toxicant and its genotoxic effects. ashland.comnih.gov Long-term exposure in male Fischer 344 rats resulted in a significant increase in kidney tumors, a finding linked to the accumulation of alpha-2u-globulin, a protein specific to male rats. nih.gov Studies have also indicated that DMMP can cause dominant lethal mutations in male rats and mice. nih.govnih.gov
While these findings are significant, there is a lack of comprehensive data on the effects of chronic, low-level exposure, particularly in humans. Most available data comes from animal studies, often at high doses. The International Agency for Research on Cancer (IARC) has not classified DMMP for carcinogenicity. nih.govfishersci.com
Unaddressed challenges for future toxicological research include:
Conducting long-term, low-dose exposure studies in various animal models to better understand the potential for carcinogenicity, neurotoxicity, and other chronic health effects.
Investigating the toxicological effects in female animals, as much of the reproductive toxicity research has focused on males. epa.gov
Elucidating the specific mechanisms of genotoxicity and reproductive toxicity to improve risk assessment for human health.
Performing epidemiological studies on populations with potential occupational exposure to DMMP to identify any long-term health consequences.
Table 2: Summary of Key Toxicological Findings for DMMP
| Effect | Species | Key Finding | Reference |
|---|---|---|---|
| Acute Toxicity | Rat | Moderately toxic if inhaled; not toxic if ingested or applied on skin. | ashland.com |
| Eye Irritation | - | Causes serious eye irritation. | ashland.com |
| Carcinogenicity | Male Rat | Increased incidence of kidney tumors after 2 years of exposure. | nih.gov |
| Reproductive Toxicity | Male Rat & Mouse | Suspected of damaging fertility; dominant lethal effects observed. | ashland.comnih.gov |
Exploration of New DMMP-Derived Materials and Applications
Currently, the primary commercial use of this compound is as a flame retardant. ashland.comwikipedia.orgresearchgate.net Other applications include its use as a preignition additive for gasoline, an anti-foaming agent, a plasticizer, a stabilizer, and an additive for solvents and hydraulic fluids. ashland.comnih.govwikipedia.org In organic synthesis, it serves as a reagent and catalyst. wikipedia.org Critically, it is also a Schedule 2 chemical because it can be used as a precursor in the synthesis of nerve agents like sarin (B92409) and soman (B1219632) by reacting it with thionyl chloride to produce methylphosphonic acid dichloride. wikipedia.orggoogle.com
While its current applications are well-defined, the potential of DMMP as a versatile chemical building block is underexplored. The phosphorus-carbon bond and the reactive ester groups provide opportunities for a wide range of chemical modifications.
Future research could productively focus on:
Novel Polymer Synthesis: Incorporating the phosphonate (B1237965) moiety from DMMP into polymer backbones to create new materials with enhanced flame retardancy, thermal stability, or metal-chelating properties.
Advanced Flame Retardants: Using DMMP as a starting material to synthesize more complex and potentially more effective, less toxic, and environmentally friendly flame retardants. Research has shown that adding just 10 wt% of DMMP to fiber-reinforced plastics can significantly improve flame retardancy. researchgate.netscientific.net
Synthesis of Bioactive Compounds: Exploring the use of DMMP in the synthesis of novel α-aminophosphonates, which are analogues of amino acids and can have applications in medicinal chemistry. mdpi.com
Catalyst and Ligand Development: Designing and synthesizing novel ligands for catalysis or metal extraction based on the phosphonate structure.
By exploring these avenues, the chemical utility of DMMP could be expanded beyond its current applications, leading to the development of new high-performance materials and valuable chemical compounds.
Q & A
Q. What are the critical safety protocols for handling DMMP in laboratory settings?
DMMP poses hazards including flammability, acute toxicity, and potential carcinogenicity. Key protocols include:
- Use of personal protective equipment (PPE): chemical-resistant gloves, goggles, and lab coats .
- Ventilation: Ensure local exhaust ventilation to avoid vapor accumulation .
- Storage: Keep in tightly sealed containers away from strong oxidizers and ignition sources .
- Spill management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How can DMMP be detected and quantified in gas-phase experiments?
Common methodologies include:
- Mass spectrometry (MS): Optimize ion source and transfer line temperatures to enhance sensitivity (e.g., 250–300°C for electron ionization) .
- Sensor technologies: Use receptor proteins (e.g., hOR2T7) integrated with nanodiscs for selective detection of gaseous DMMP .
- Gas chromatography (GC): Pair with flame ionization detectors (FID) for quantitative analysis in combustion studies .
Q. What are the primary applications of DMMP as a chemical simulant in academic research?
DMMP is widely used as:
- A nerve agent simulant (e.g., Sarin) due to structural similarity, enabling safe testing of detection and decontamination systems .
- A fire suppressant in combustion studies, where it alters ignition kinetics of hydrocarbons like methane .
Advanced Research Questions
Q. How does DMMP influence the ignition delay times of hydrocarbons in shock tube experiments?
Experimental studies show:
- Methane (CH₄): DMMP acts as a promoter , reducing ignition delay by ~30% at 1000–1300 K due to phosphorous-driven radical interactions .
- Ethylene (C₂H₄): Minimal impact observed, suggesting hydrocarbon-specific reactivity .
- Methodological considerations: Validate kinetic models using high-purity DMMP (>99%) and controlled seeding concentrations (50–500 ppm) to avoid experimental artifacts .
Q. What mechanisms govern the adsorption and decomposition of DMMP on metal-organic frameworks (MOFs)?
Key findings include:
- Liquid-phase adsorption: Poly(ether imide) composites with Ce(OH)₄ achieve >90% DMMP uptake via hydrogen bonding and van der Waals interactions .
- Gas-phase decomposition: (MoO₃)₃ clusters cleave P–O bonds in DMMP, forming non-toxic methylphosphonic acid and methanol .
- Experimental optimization: Use temperature-programmed reaction (TPR) and XPS to track decomposition pathways and intermediate species .
Q. How do researchers resolve contradictions in DMMP’s dual role as a fire suppressant and combustion promoter?
Contradictions arise from differing experimental conditions:
- Suppression: In hydrogen flames, DMMP-containing water mist reduces flame velocity by 40% via endothermic decomposition and radical scavenging .
- Promotion: In methane/air mixtures, DMMP’s phosphorous radicals accelerate chain-branching reactions .
- Resolution: Contextualize results using in situ spectroscopy (e.g., laser diagnostics) to map intermediate species under varied pressures and temperatures .
Q. What advanced computational methods are used to model DMMP’s combustion chemistry?
Current approaches include:
- Quantum chemical calculations: Predict decomposition pathways (e.g., P–C bond cleavage) using density functional theory (DFT) .
- Kinetic modeling: Integrate shock tube data (e.g., ignition delays) to refine phosphorus reaction networks in mechanisms like AramcoMech .
- Validation challenges: Address discrepancies in predicted vs. experimental PO₂ radical concentrations .
Methodological Guidelines
Q. How to design experiments studying DMMP’s interaction with catalytic surfaces?
- Surface preparation: Use UHV chambers for clean (MoO₃)₃ cluster deposition to avoid contamination .
- In situ characterization: Combine XPS and TPR to monitor DMMP adsorption/desorption in real-time .
- Data interpretation: Correlate catalytic activity with surface acidity (e.g., Lewis acid sites in MOFs) .
Q. What are the best practices for synthesizing DMMP derivatives for sensor applications?
- Phosphonate functionalization: Use diphenylphosphinic acid as a reagent to optimize α-aminophosphonate yields (>85%) via one-pot condensation .
- Purity verification: Employ GC-MS with electron ionization (70 eV) to confirm absence of byproducts like methylphosphonic acid .
Data Contradictions & Validation
Q. Why do some studies report DMMP as inert in ethylene combustion, while others note reactivity?
Discrepancies stem from:
- Concentration thresholds: Reactivity may emerge only above 1000 ppm, a range rarely tested .
- Experimental setups: Differences in shock tube vs. flat-flame burners affect radical lifetimes .
- Recommendation: Conduct cross-validation studies using standardized DMMP purity (>99%) and pressure conditions (1–10 atm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
